Scaffold Privilege in Adenosine A2A Receptor Antagonism: 6-Phenyl vs. Other Substitution Patterns
In a high-throughput screening campaign, the 6-phenyl-indanone scaffold (designated 'structure 1') was identified as a potent adenosine A2A receptor antagonist. While the parent compound itself lacked selectivity over the A1 receptor, it served as the essential template for a medicinal chemistry program that ultimately yielded a highly potent and selective antagonist (compound 26, Ki = 0.8 nM for A2A, with 100-fold selectivity over A1) [1]. This establishes the specific 6-phenyl substitution as a privileged starting point for A2A antagonist development, a role that cannot be fulfilled by the unsubstituted indanone core or other aryl-substituted variants without significant re-optimization.
| Evidence Dimension | Biological activity (Adenosine A2A receptor antagonism potential) |
|---|---|
| Target Compound Data | Identified as a potent A2A receptor antagonist hit in HTS; enabled the development of a lead series |
| Comparator Or Baseline | The final optimized lead (Compound 26) has a Ki of 0.8 nM for A2A with 100-fold selectivity over A1. The starting scaffold's specific Ki is not provided in the abstract. |
| Quantified Difference | Not available for the direct hit; the value of the scaffold is its demonstrated potential for optimization into a highly potent and selective clinical candidate. |
| Conditions | In vitro radioligand binding assays for human adenosine A2A and A1 receptors. |
Why This Matters
For a scientific user initiating a drug discovery program targeting the adenosine A2A receptor, sourcing the exact 6-phenyl-indanone scaffold is critical to exploit established SAR, as any other substitution pattern represents an unvalidated and higher-risk chemical starting point.
- [1] Matasi, J. J., Caldwell, J. P., Hao, J., Neustadt, B., Arik, L., Foster, C. J., Lachowicz, J., & Tulshian, D. B. (2005). The discovery and synthesis of novel adenosine receptor (A2A) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1333-1336. DOI: 10.1016/j.bmcl.2005.01.019 View Source
